molecular formula C12H11BrN4O3 B213969 4-bromo-1,3-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

4-bromo-1,3-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

Katalognummer B213969
Molekulargewicht: 339.14 g/mol
InChI-Schlüssel: NJPYFBPMLVQSIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-1,3-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Wirkmechanismus

The mechanism of action of 4-bromo-1,3-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-tumor activities by inhibiting the activity of specific enzymes and proteins involved in the inflammatory and tumor processes.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-1,3-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide exhibits anti-inflammatory and anti-tumor activities. It has been shown to inhibit the production of specific cytokines and chemokines involved in the inflammatory response. Additionally, the compound has been shown to induce apoptosis in tumor cells, leading to their death.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of using 4-bromo-1,3-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide in lab experiments is its potential applications in the development of new drugs. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research on 4-bromo-1,3-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide. One of the significant directions is the development of new drugs based on this compound. Additionally, further studies are needed to understand the mechanism of action of the compound fully. Furthermore, the potential toxicity of the compound needs to be further investigated to determine its safety for use in humans.
Conclusion
In conclusion, 4-bromo-1,3-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. While the compound exhibits promising anti-inflammatory and anti-tumor activities, further research is needed to fully understand its potential applications and limitations.

Synthesemethoden

The synthesis of 4-bromo-1,3-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide can be achieved through different methods. One of the commonly used methods involves the reaction between 4-bromo-1,3-dimethyl-5-nitropyrazole and 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This method yields the desired compound in good yields and high purity.

Wissenschaftliche Forschungsanwendungen

4-bromo-1,3-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide has been widely used in scientific research due to its potential applications in various fields. One of the significant applications of this compound is in the development of new drugs. It has been shown to exhibit potential anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs.

Eigenschaften

Produktname

4-bromo-1,3-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

Molekularformel

C12H11BrN4O3

Molekulargewicht

339.14 g/mol

IUPAC-Name

4-bromo-2,5-dimethyl-N-(3-nitrophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H11BrN4O3/c1-7-10(13)11(16(2)15-7)12(18)14-8-4-3-5-9(6-8)17(19)20/h3-6H,1-2H3,(H,14,18)

InChI-Schlüssel

NJPYFBPMLVQSIP-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Br)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C

Kanonische SMILES

CC1=NN(C(=C1Br)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.